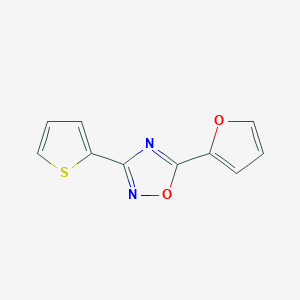![molecular formula C21H24N4 B6103590 N,N-diethyl-4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)aniline](/img/structure/B6103590.png)
N,N-diethyl-4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)aniline, commonly known as DMXAA, is a small molecule that has been studied for its anti-tumor properties. This compound was first synthesized in the 1990s and has since undergone extensive research to determine its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of DMXAA is not fully understood, but it is thought to involve the activation of the STING (stimulator of interferon genes) pathway. This pathway is responsible for the production of type I interferons, which play a key role in the immune response to viral infections and cancer. DMXAA is believed to activate this pathway by binding to a specific receptor on the surface of immune cells.
Biochemical and Physiological Effects
DMXAA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor properties, DMXAA has been shown to increase the production of cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to induce the production of nitric oxide, which plays a role in the regulation of blood pressure and immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMXAA for lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in preclinical models. This makes it a valuable tool for studying the mechanisms of cancer progression and testing potential anti-cancer therapies. However, DMXAA has some limitations, including its low solubility in water and potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on DMXAA. One area of interest is the development of new formulations or delivery methods that could improve its solubility and reduce toxicity. Another area of interest is the identification of biomarkers that could predict which patients are most likely to respond to DMXAA treatment. Additionally, there is ongoing research to determine whether DMXAA could be used in combination with other anti-cancer therapies to improve outcomes for patients.
Méthodes De Synthèse
DMXAA can be synthesized through a multi-step process that involves the reaction of 2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline with N,N-diethylaniline in the presence of a catalyst. The resulting compound is then purified through various methods, including column chromatography and recrystallization.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its potential anti-tumor properties. In preclinical studies, DMXAA has been shown to induce tumor necrosis and inhibit tumor growth in various types of cancer, including lung, breast, and colon cancers. These effects are thought to be due to the compound's ability to activate the immune system and increase the production of cytokines.
Propriétés
IUPAC Name |
N,N-diethyl-4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4/c1-4-24(5-2)17-12-10-16(11-13-17)21-22-19-9-7-6-8-18(19)20-14-15(3)23-25(20)21/h6-14,21-22H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQVCALVNFDFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2NC3=CC=CC=C3C4=CC(=NN24)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[3-(dimethylamino)propyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-3,3-dimethyl-2-butanol hydrochloride](/img/structure/B6103507.png)
![2-[4-methyl-6-(4-{[2-(1H-pyrazol-1-yl)ethyl]amino}piperidin-1-yl)pyrimidin-2-yl]phenol](/img/structure/B6103524.png)
![5-ethyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6103530.png)

![1-{4-[(butylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6103549.png)

![7-(cyclobutylmethyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6103559.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B6103567.png)
![(2-fluoro-4-biphenylyl){1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6103569.png)
![1-[(4-ethyl-1-piperazinyl)acetyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B6103578.png)
![N-(4-ethoxyphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6103581.png)
![ethyl (4-{3-[(3-chloro-4-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}phenoxy)acetate](/img/structure/B6103585.png)
![2-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B6103597.png)
![2-methoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)acetamide](/img/structure/B6103606.png)